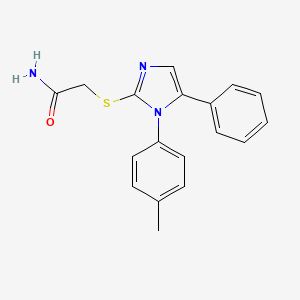

2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . This class of compounds has attracted significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Agents

The synthesis of derivatives similar to "2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide" often targets the development of new antibacterial agents. One study describes the synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and their derivatives, showcasing significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019). This illustrates the potential of thioacetamide derivatives in contributing to the development of novel antibacterial compounds.

pKa Determination and Drug Precursors

Investigating the pKa values of newly synthesized drug precursors provides insights into their chemical properties and potential drug development applications. For instance, the acidity constants of certain acetamide derivatives were determined, highlighting the compounds' protonation processes and their implications for drug design (Duran & Canbaz, 2013).

Anticancer Activities

Research into compounds structurally similar to "this compound" also includes evaluating their anticancer activities. A study on 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazole-2-yl)acetamide derivatives revealed reasonable anticancer activity against a panel of 60 different human tumor cell lines, highlighting the potential therapeutic applications of these compounds in cancer treatment (Duran & Demirayak, 2012).

Antimicrobial and Antioxidant Activities

The development of compounds with antimicrobial and antioxidant activities is another area of interest. For example, novel sulphonamide derivatives have been synthesized, displaying good antimicrobial activity, with some compounds showing high activity against various strains. Additionally, computational calculations were employed to correlate experimental and theoretical data, supporting the compounds' potential applications (Fahim & Ismael, 2019).

Direcciones Futuras

The future directions for research on “2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide” and similar compounds could involve further exploration of their pharmacological activities and potential applications in medicine . Additionally, more detailed studies on their synthesis, molecular structure, and chemical reactions could provide valuable insights .

Mecanismo De Acción

Target of Action

The compound 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, also known as 2-{[1-(4-methylphenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide, is a derivative of the thiazole moiety . Thiazole derivatives have been found to interact with a variety of targets in the body, including enzymes and receptors . .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, including activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors . The specific mode of action would depend on the compound’s structure and the nature of its target.

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways . They can activate or stop these pathways, leading to various downstream effects.

Result of Action

One study mentions that a derivative of the thiazole moiety showed high activity in the electroshock seizure test and the chemo-shock seizure test .

Propiedades

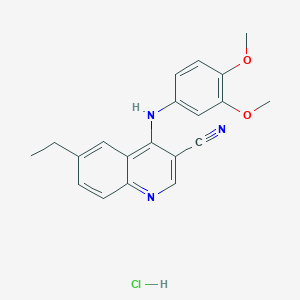

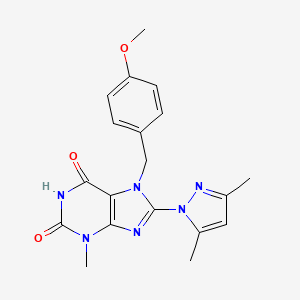

IUPAC Name |

2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-13-7-9-15(10-8-13)21-16(14-5-3-2-4-6-14)11-20-18(21)23-12-17(19)22/h2-11H,12H2,1H3,(H2,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBHMXZUYVGIAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-5-[[(2S)-pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B2860353.png)

![N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide](/img/structure/B2860358.png)

![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2860360.png)

![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2860361.png)

![4-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2860363.png)

![(2,5-Dimethylfuran-3-yl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2860364.png)

![3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2860367.png)

![1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)indoline](/img/structure/B2860368.png)

![1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2860376.png)